(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide
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Overview
Description
(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide typically involves the condensation of 2-iodoaniline with a suitable chromene derivative under specific reaction conditions. The reaction may require the use of a catalyst and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine group.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carbothioamide
- (2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carbothioamide
- (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carbothioamide
Uniqueness
The uniqueness of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide lies in the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom may enhance the compound’s ability to interact with specific biological targets or undergo unique chemical transformations.
Properties
Molecular Formula |
C16H11IN2OS |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-(2-iodophenyl)iminochromene-3-carbothioamide |
InChI |
InChI=1S/C16H11IN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21) |
InChI Key |
ZSKZSEQWIHNGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3I)O2)C(=S)N |
Origin of Product |
United States |
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